molecular formula C13H10ClN3OS B2824785 3-amino-5-(4-chlorophenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 315711-16-1

3-amino-5-(4-chlorophenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2824785
CAS No.: 315711-16-1
M. Wt: 291.75
InChI Key: CHSPCFUBEHQIFE-UHFFFAOYSA-N
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Description

3-Amino-5-(4-chlorophenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound characterized by its thieno[2,3-d]pyrimidin-4-one core structure with a chlorophenyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5-(4-chlorophenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin-4-one core. One common approach is the cyclization of appropriately substituted thiophenes with amidines under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote cyclization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding sulfoxides or sulfones.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 3-amino-5-(4-chlorophenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has shown potential as a bioactive molecule. It can interact with various biological targets, influencing cellular processes and pathways.

Medicine: This compound has been investigated for its medicinal properties, including its potential as an antiviral, anti-inflammatory, or anticancer agent. Its ability to modulate biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its structural complexity and reactivity make it a valuable building block for various applications.

Mechanism of Action

The mechanism by which 3-amino-5-(4-chlorophenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways, leading to changes in cellular behavior. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • 5-Amino-3-(4-chlorophenyl)pyrazole: A structurally related compound with potential biological activity.

  • 3-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-one: A close analog with similar chemical properties.

Uniqueness: 3-Amino-5-(4-chlorophenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one stands out due to its unique combination of functional groups and structural features. These attributes contribute to its distinct reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-amino-5-(4-chlorophenyl)-2-methylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3OS/c1-7-16-12-11(13(18)17(7)15)10(6-19-12)8-2-4-9(14)5-3-8/h2-6H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSPCFUBEHQIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CS2)C3=CC=C(C=C3)Cl)C(=O)N1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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